molecular formula C13H18O3 B2500379 Tert-butyl 3-(4-hydroxyphenyl)propanoate CAS No. 51458-31-2

Tert-butyl 3-(4-hydroxyphenyl)propanoate

Cat. No.: B2500379
CAS No.: 51458-31-2
M. Wt: 222.284
InChI Key: WEHDCBONCFYXKK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C13H18O3 It is a derivative of phenol and is characterized by the presence of a tert-butyl ester group attached to a 3-(4-hydroxyphenyl)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-hydroxyphenyl)propanoate typically involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to yield alcohols or other reduced forms.

    Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Various substituted phenolic derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials due to its stabilizing properties.

Comparison with Similar Compounds

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound is similar in structure but has a longer alkyl chain, making it more suitable for use as a polymer stabilizer.

    Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound is used as an antioxidant in various applications.

Uniqueness: Tert-butyl 3-(4-hydroxyphenyl)propanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its balance of hydrophobic and hydrophilic characteristics makes it versatile for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,14H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHDCBONCFYXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51458-31-2
Record name tert-butyl 3-(4-hydroxyphenyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl (2E)-3-[4-(benzyloxy)phenyl]acrylate (13.3 g, 42.8 mmol), 10% palladium carbon (1.3 g), ethanol (100 mL) and ethyl acetate (30 mL) was stirred under a hydrogen atmosphere at room temperature for 19 hrs. The catalyst was filtered off and the filtrate was concentrated under reduced pressure to give the title compound (7.5 g, yield 79%) as colorless crystals.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-hydroxyphenyl)propanoic acid (3.32 g, 20 mmol) in dry DMF (20 ml) is carefully added 1,1′-carbonyldiimidazole (3.24 g, 20 mmol) portionwise. The reaction mixture is stirred at 40° C. for 2 hours after which time DBU (6.02 ml, 40 mmol) and tert-butanol (4.78 ml, 50 mmol) are added and the reaction mixture is now stirred at 65° C. for 2 days. The reaction mixture is allowed to cool to room temperature and poured into water (50 ml) and the product is extracted with diethyl ether (3×30 ml). The organics are combined, dried (MgSO4) and the solvent removed in vacuo to give a yellow oil. Purification by flash chromatography (SiO2, EtOAc/iso-hexane) yields 3-(4-Hydroxy-phenyl)-propionic acid tert-butyl ester as a colourless oil. 1H NMR (DMSO-d6) 9.1 (1H, s), 7.0 (2H, d, J=8.45), 6.65 (2H, d, J=8.45), 2.7 (2H, t, J=7.28), 2.4 (2H, t, J=7.28), 1.4 (9H, s).
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Name
Quantity
6.02 mL
Type
reactant
Reaction Step Three
Quantity
4.78 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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